4-(9-chloro-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
説明
4-(9-Chloro-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a tricyclic heterocyclic compound featuring a fused benzo[e]pyrazolo[1,5-c][1,3]oxazine core. Key structural attributes include:
- A chloro substituent at position 7.
- A pyridin-3-yl group at position 3.
- A phenol moiety at the para position of the phenyl ring attached to position 2.
特性
IUPAC Name |
4-(9-chloro-5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2/c22-15-5-8-20-17(10-15)19-11-18(13-3-6-16(26)7-4-13)24-25(19)21(27-20)14-2-1-9-23-12-14/h1-10,12,19,21,26H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMMAABWFWTLQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC=C(C=C4)O)C5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been synthesized as novel inhibitors ofCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment.
Mode of Action
Similar compounds have shown significant inhibitory activity against cdk2. Inhibition of CDK2 can lead to a halt in cell cycle progression, thereby preventing the proliferation of cancer cells.
Biochemical Pathways
Cdk2 inhibition generally affects the cell cycle progression pathway. By inhibiting CDK2, these compounds can disrupt the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis.
Result of Action
Similar compounds have shown significant cytotoxic activities against various cancer cell lines. Specifically, they have shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively).
生物活性
4-(9-Chloro-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the pharmacological effects, mechanisms of action, and relevant research findings associated with this compound.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C21H16ClN3O2 |
| Molecular Weight | 377.83 g/mol |
| CAS Number | 899973-62-7 |
| Purity | ≥ 95% |
The biological activity of this compound is largely attributed to its unique structural features, including the chloro group and the benzo[e]pyrazolo[1,5-c][1,3]oxazine core. These structural components are believed to interact with various biological targets, leading to diverse pharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For example, derivatives of pyrazolo[1,5-a]pyrimidines have shown promising results as selective protein inhibitors and anticancer agents. The mechanism often involves the inhibition of specific kinases or pathways critical for cancer cell proliferation and survival .
Enzymatic Inhibition
The compound exhibits enzymatic inhibitory activity that can be leveraged for therapeutic applications. Research indicates that pyrazolo derivatives can inhibit enzymes involved in inflammatory processes and cancer progression. This inhibition can lead to reduced tumor growth and metastasis .
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of compounds related to 4-(9-chloro-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol.
- Anticancer Activity : A study demonstrated that similar pyrazolo compounds exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to apoptosis induction via mitochondrial pathways .
- Anti-inflammatory Effects : Another study evaluated the anti-inflammatory properties of pyrazolo derivatives. Compounds were shown to reduce pro-inflammatory cytokine levels in vitro and in vivo models, suggesting potential for treating inflammatory diseases .
- Enzyme Inhibition : Investigations revealed that certain derivatives could effectively inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation and pain signaling pathways. This suggests potential applications in pain management and anti-inflammatory therapies .
類似化合物との比較
Table 1: Substituent Analysis of Analogous Compounds
Key Observations:
Pyridinyl Positional Isomerism: The target compound has a pyridin-3-yl group at position 5, whereas analogs in and feature pyridin-4-yl . This positional difference may influence electronic properties and binding interactions in biological systems.
Halogen Substitution :
- Chlorine at position 9 is conserved in the target compound and analogs , but reports a bromo substitution, which may enhance steric bulk and alter metabolic stability .
Aromatic Ring Modifications: The phenol group in the target compound contrasts with 4-fluorophenyl (), 4-methylphenyl (), and furan-2-yl () at position 2. Phenolic moieties often improve solubility and enable hydrogen bonding in drug-receptor interactions .
Q & A
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Methodological Answer :
- Rodent models : Assess oral bioavailability and half-life in Sprague-Dawley rats with plasma LC-MS/MS monitoring.
- Toxicokinetics : Measure ALT/AST levels and histopathology (liver/kidney) after 28-day repeated dosing.
- Metabolite identification : Use UPLC-QTOF to detect phase I/II metabolites (e.g., glucuronidation of the phenol group).
Cross-species comparisons (e.g., rat vs. dog) improve translational predictability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
